molecular formula C19H19N3O3S B1226874 N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide

Cat. No.: B1226874
M. Wt: 369.4 g/mol
InChI Key: UBTSHEROONDURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.

Scientific Research Applications

Radiochemistry and PET Imaging

N-[5-(Dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide derivatives have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research found that certain labeled quinoline-2-carboxamide derivatives, including N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, exhibit high specific binding to PBR in various organs, suggesting their utility in PBR imaging using PET (Matarrese et al., 2001).

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to this compound, have been the focus of synthetic chemistry studies. These works involve the synthesis of various quinolines substituted by specific functional groups, contributing to a broader understanding of their chemical properties and potential applications in different scientific fields (Depreux et al., 2000).

Fluorescent Derivatives for Biological Applications

The synthesis of fluorescent derivatives of quinoline, including N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide, has been explored. Such derivatives can be valuable in biological applications, including imaging and molecular tagging, due to their fluorogenic properties (Gracheva et al., 1982).

Antitubercular Activity

This compound related compounds have also been examined for their potential antitubercular properties. For example, a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, which are structurally related, demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari et al., 2011).

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-(dimethylsulfamoyl)-2-methylphenyl]quinoline-2-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-13-8-10-15(26(24,25)22(2)3)12-18(13)21-19(23)17-11-9-14-6-4-5-7-16(14)20-17/h4-12H,1-3H3,(H,21,23)

InChI Key

UBTSHEROONDURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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